molecular formula C12H24N2 B13077295 1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B13077295
M. Wt: 196.33 g/mol
InChI Key: PXLKMFZFLCQWMM-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane is a spirocyclic diaza compound featuring a bicyclic structure with two nitrogen atoms at positions 1 and 5. Its core scaffold, 1,7-diazaspiro[4.4]nonane, consists of a five-membered pyrrolidine ring fused to a four-membered azetidine-like ring, creating a rigid spirojunction.

The compound’s synthesis typically involves Buchwald–Hartwig amination or alkylation reactions to introduce substituents at the nitrogen atoms, followed by deprotection and purification steps . Its structural rigidity and hydrophobic substituents align with the pharmacophoric requirements of SR ligands, which demand a basic amine flanked by aromatic or aliphatic groups at specific distances .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H24N2/c1-11(2)4-9-14-8-3-5-12(14)6-7-13-10-12/h11,13H,3-10H2,1-2H3

InChI Key

PXLKMFZFLCQWMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC12CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane typically involves the reaction of appropriate amines with cyclic ketones or aldehydes under controlled conditions. One common method includes the condensation of 3-methylbutylamine with a suitable cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonane Derivatives

Compounds like AB21 (5b) and AB10 (8f) (2,7-diazaspiro[3.5]nonane derivatives) exhibit distinct functional profiles despite sharing a spirocyclic backbone. For example:

  • AB21 (Ki S1R = 13 nM, Ki S2R = 102 nM) acts as an S1R antagonist, reversing mechanical hypersensitivity at 20 mg/kg in vivo, while 4b (AD186, Ki S1R = 2.7 nM) shows S1R agonism, reversing the antiallodynic effects of BD-1063 .

Diazabicyclo[4.3.0]nonane Derivatives

Diazabicyclo[4.3.0]nonane derivatives (e.g., 8g) lack spirocyclic rigidity, leading to lower S1R affinity (Ki > 100 nM) and reduced in vivo efficacy compared to 1,7-diazaspiro[4.4]nonane analogs .

Substituent Effects

Hydrophobic Groups

  • 1-(3-Methylbutyl) substitution : Enhances S1R binding (Ki ~1–10 nM) and selectivity over S2R (Table 1) .
  • Aromatic substituents: 7-(3-Pyridinyl) derivatives (e.g., 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane) show moderate S1R affinity (Ki ~10–20 nM) but improved solubility via salt formation (e.g., succinate or oxalate salts) .
  • Benzyl groups: 1-Benzyl substitution (1-benzyl-1,7-diazaspiro[4.4]nonane) reduces S1R affinity (Ki > 50 nM), likely due to excessive bulk .

Stereochemical Considerations

Enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane using L- and D-di-p-toluoyltartaric acids yields (R)- and (S)-enantiomers with identical S1R binding but divergent pharmacokinetic profiles .

Pharmacological and Functional Profiles

Sigma Receptor Affinity and Selectivity

Compound Core Structure S1R Ki (nM) S2R Ki (nM) Selectivity (S1R/S2R) Functional Profile
1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane 1,7-Diazaspiro[4.4]nonane 1.8–11 50–200 5–20× S1R antagonist
AB21 (5b) 2,7-Diazaspiro[3.5]nonane 13 102 ~8× S1R antagonist
AD186 (4b) 2,7-Diazaspiro[3.5]nonane 2.7 27 ~10× S1R agonist
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane 1,7-Diazaspiro[4.4]nonane 15–20 150–300 ~10× ND

ND = Not determined. Data compiled from .

In Vivo Efficacy

  • This compound: Exhibits potent antiallodynic activity in capsaicin-induced pain models (ED50 = 5 mg/kg) without motor side effects .
  • AB21 (5b) and AB10 (8f) : Achieve maximal antiallodynia at 20 mg/kg, reversible by the S1R agonist PRE-084, confirming S1R-mediated mechanisms .
  • AD186 (4b) : Lacks analgesic effects but reverses BD-1063’s action, indicating functional agonism .

Biological Activity

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane is a compound that has garnered attention for its potential biological activities. This spirocyclic compound, characterized by its unique structure, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes nitrogen atoms, contributing to its unique chemical reactivity and biological activity. The presence of the diazaspiro structure allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Case Study : In a study evaluating the antimicrobial efficacy of spirocyclic compounds, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

  • Mechanism of Action : The spirocyclic structure enables binding to specific receptors or enzymes involved in cancer cell proliferation. For instance, it may inhibit key signaling pathways that promote tumor growth.
  • Research Findings : In vitro studies have shown that treatment with this compound leads to reduced viability in various cancer cell lines, including those associated with breast and lung cancers.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that are critical for cellular functions in pathogens or cancer cells.
  • Receptor Modulation : By binding to receptors involved in signaling pathways, it can modulate cellular responses that lead to apoptosis or growth inhibition.

Comparative Analysis

A comparison with similar compounds reveals the unique advantages of this compound:

Compound NameBiological ActivityUnique Features
1,3,7-Triazaspiro[4.4]nonane-2,4-dioneAntimicrobialKnown for broad-spectrum activity
1,6-Dioxaspiro[4.4]nonaneAnticancerUtilized in polymer synthesis
This compound Antimicrobial & Anticancer Unique spirocyclic structure with nitrogen

Research Applications

Due to its promising biological activities, this compound is being investigated for various applications:

  • Drug Development : Its potential as a lead compound in drug development targeting specific diseases.
  • Material Science : Exploration in the synthesis of advanced materials due to its unique chemical properties.

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